
7-フルオロ-2-メチル-1H-インドール
説明
7-Fluoro-2-methyl-1H-indole is a compound that has been identified as an inhibitor of biofilm formation and blood hemolysis without inhibiting the growth of planktonic P. aeruginosa cells . It has been used to synthesize antiviral compounds against Pseudomonas aeruginosa and Staphylococcus aureus along with the creation of immunomodulators .
Synthesis Analysis
Indole derivatives are synthesized using various methods. One such method involves a one-pot, three-component Fischer indolisation–N-alkylation sequence . This procedure is rapid, operationally straightforward, generally high yielding, and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .Molecular Structure Analysis
The molecular structure of 7-Fluoro-2-methyl-1H-indole is similar to that of other indoles, which consist of a pyrrole ring fused to benzene to form 2,3-benzopyrrole .Physical and Chemical Properties Analysis
The physical and chemical properties of 7-Fluoro-2-methyl-1H-indole include a density of 1.2±0.1 g/cm3, a boiling point of 269.2±20.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C .科学的研究の応用
有機合成:
7-フルオロインドールは、有機合成において貴重な原料および中間体として役立ちます。研究者は、求核置換反応、環化反応、クロスカップリング反応などの様々な反応を通して、より複雑な分子を構築するために7-フルオロインドールを使用しています。 7位におけるフッ素置換は反応性と選択性をもたらし、7-フルオロインドールを汎用性の高いビルディングブロックにします .
医薬品:
医薬品業界では、7-フルオロインドール誘導体を医薬品開発のために調査しています。これらの誘導体は、受容体、酵素、トランスポーターを含む生物学的標的を調節することができます。研究者は、抗癌剤、抗炎症薬、または神経疾患の治療薬としての可能性を調査しています。 フッ素置換は、バイオアベイラビリティと代謝安定性を向上させる可能性があります .
農薬:
7-フルオロインドール誘導体は、農薬研究において重要な役割を果たします。科学者は、従来の農薬の環境に優しい代替品を開発することを目指して、その殺虫特性を研究しています。 この化合物のユニークなフッ素置換は、害虫や病原体に対する有効性に影響を与える可能性があります .
染料:
染料化学の分野では、7-フルオロインドールは新規な染料や顔料の合成に貢献しています。染料構造への7-フルオロインドールの組み込みは、色、溶解度、安定性を変化させる可能性があります。 研究者は、繊維、印刷、その他の産業における応用可能性を調査しています .
植物ホルモン:
7-フルオロインドールを含むインドール化合物は、植物生物学において関連しています。天然の植物ホルモンであるインドール-3-酢酸(IAA)は、トリプトファンの分解から生成されます。7-フルオロインドール自体はIAAではありませんが、インドールとの構造的類似性から、植物受容体または経路との潜在的な相互作用が示唆されます。 植物の成長、ストレス応答、発達への影響を調査することは、活発な研究分野です .
多成分反応:
最近の研究では、7-フルオロインドールを含むインドール誘導体が多成分反応(MCR)で用いられていることが強調されています。これらの反応により、様々なヘテロ環化合物を効率的に合成することができます。 研究者は、7-フルオロインドールをMCRにおける主要な成分として使用し、構造的に複雑な分子を創出しています .
特性
IUPAC Name |
7-fluoro-2-methyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN/c1-6-5-7-3-2-4-8(10)9(7)11-6/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGIYTULTJAPITB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
432025-24-6 | |
| Record name | 7-fluoro-2-methyl-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[(3-methylpiperidin-1-yl)sulfonyl]-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide](/img/structure/B2363422.png)
![4-methoxy-N-(2-(6-((2-oxo-2-(o-tolylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2363424.png)
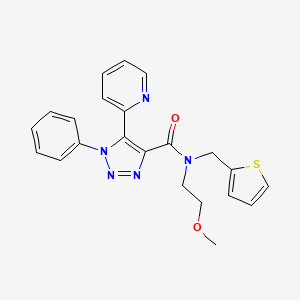
![2,6-difluoro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2363427.png)
![2-[(2-Aminoethyl)amino]pyridine-4-carboxylic acid](/img/structure/B2363428.png)
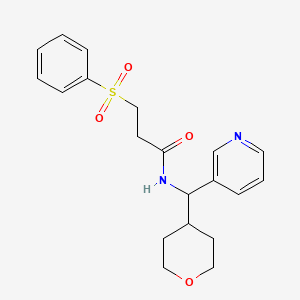
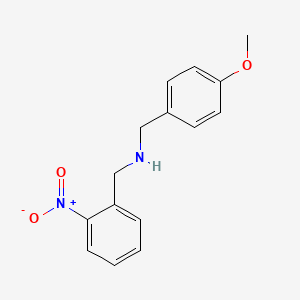
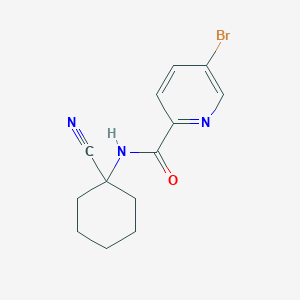
![1-(4-hydroxyphenyl)-4-(4-methoxybenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/no-structure.png)
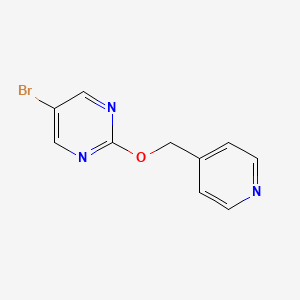
![N-[(1-ethylpyrrolidin-2-yl)methyl][2-methoxy-5-(piperidylsulfonyl)phenyl]carbo xamide](/img/structure/B2363439.png)
![N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-2,3-dimethoxybenzamide](/img/structure/B2363442.png)
![2-((3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B2363443.png)

